N-[1-({methyl[2-(4-methylphenoxy)ethyl]carbamoyl}methyl)-1H-pyrazol-4-yl]-3-phenoxypropanamide
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Overview
Description
IXA4 is a highly selective, non-toxic activator of the inositol-requiring enzyme 1 (IRE1) and X-box binding protein 1 (XBP1s) signaling pathway. This compound has gained attention due to its ability to selectively activate IRE1/XBP1s without triggering other stress-responsive signaling pathways, making it a valuable tool in the study of endoplasmic reticulum (ER) proteostasis and related diseases .
Preparation Methods
Synthetic Routes and Reaction Conditions
IXA4 can be synthesized through a series of chemical reactions involving the formation of a pyrazole ring and subsequent functionalization. The synthetic route typically involves the following steps:
Formation of the pyrazole ring: This step involves the reaction of hydrazine with a diketone to form the pyrazole core.
Functionalization: The pyrazole core is then functionalized with various substituents to achieve the desired chemical structure of IXA4
Industrial Production Methods
While specific industrial production methods for IXA4 are not widely documented, the synthesis generally follows standard organic synthesis protocols. The compound is produced in a controlled laboratory environment, ensuring high purity and consistency .
Chemical Reactions Analysis
Types of Reactions
IXA4 undergoes several types of chemical reactions, including:
Oxidation: IXA4 can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can be employed to modify the functional groups on IXA4.
Substitution: IXA4 can undergo substitution reactions, particularly at the phenoxy and acetamide groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often involve nucleophiles such as amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds .
Scientific Research Applications
IXA4 has a wide range of scientific research applications, including:
Chemistry: IXA4 is used as a tool to study the IRE1/XBP1s signaling pathway and its role in ER proteostasis.
Biology: The compound is employed in cellular models to investigate its effects on protein folding and stress responses.
Medicine: IXA4 has shown potential in treating diseases related to ER stress, such as neurodegenerative diseases and diabetes. .
Industry: IXA4 is used in the development of new therapeutic strategies targeting the IRE1/XBP1s pathway.
Mechanism of Action
IXA4 exerts its effects by selectively activating the IRE1/XBP1s signaling pathway. This activation involves the following steps:
Binding to IRE1: IXA4 binds to the IRE1 protein, promoting its autophosphorylation and activation.
Splicing of XBP1 mRNA: Activated IRE1 catalyzes the splicing of XBP1 mRNA, producing the active transcription factor XBP1s.
Transcriptional Activation: XBP1s enters the nucleus and activates the transcription of genes involved in ER proteostasis, reducing cellular stress and improving protein folding
Comparison with Similar Compounds
IXA4 is unique in its selective activation of the IRE1/XBP1s pathway without triggering other stress-responsive pathways. Similar compounds include:
IXA1: Another selective activator of IRE1/XBP1s, but with different potency and selectivity profiles.
IXA6: Similar to IXA4, but with variations in its chemical structure and biological activity.
IXA4 stands out due to its high selectivity and non-toxic nature, making it a valuable tool for research and potential therapeutic applications.
Properties
IUPAC Name |
N-[1-[2-[methyl-[2-(4-methylphenoxy)ethyl]amino]-2-oxoethyl]pyrazol-4-yl]-3-phenoxypropanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H28N4O4/c1-19-8-10-22(11-9-19)32-15-13-27(2)24(30)18-28-17-20(16-25-28)26-23(29)12-14-31-21-6-4-3-5-7-21/h3-11,16-17H,12-15,18H2,1-2H3,(H,26,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVSKMVAWWBSNOY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OCCN(C)C(=O)CN2C=C(C=N2)NC(=O)CCOC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H28N4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1185329-96-7 |
Source
|
Record name | N-[1-({methyl[2-(4-methylphenoxy)ethyl]carbamoyl}methyl)-1H-pyrazol-4-yl]-3-phenoxypropanamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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